molecular formula C2H3Cl3<br>CHCl2CH2Cl<br>C2H3Cl3 B165190 1,1,2-Trichloroethane CAS No. 79-00-5

1,1,2-Trichloroethane

Cat. No.: B165190
CAS No.: 79-00-5
M. Wt: 133.4 g/mol
InChI Key: UBOXGVDOUJQMTN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,1,2-Trichloroethane primarily targets the eyes, respiratory system, central nervous system, liver, and kidneys . It is a central nervous system depressant , and inhalation of its vapors may cause dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness .

Mode of Action

This compound is an organochloride solvent. It is used as a solvent and as an intermediate in the synthesis of 1,1-dichloroethylene . When inhaled or ingested, it can cause harmful effects, including irritation to the respiratory system and eyes, and it can depress the central nervous system .

Biochemical Pathways

TA27

Pharmacokinetics

It is known that the compound is a volatile substance that can be inhaled and absorbed through the skin . It is also soluble in most organic solvents . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

Exposure to this compound can result in various health effects. It is a respiratory and eye irritant . It is also a central nervous system depressant, and inhalation of its vapors may cause dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness . In animal studies, exposure to the compound resulted in changes to liver enzymes and liver histopathology, signs of central nervous system depression, taste aversion, motor impairment, and decreased hemagglutination titers .

Action Environment

This compound breaks down slowly in the air and can travel long distances through the air . It evaporates into the air quickly from fast-moving water and from soil that is on the surface . . These environmental factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

It is known that it is a respiratory and eye irritant . It is also a central nervous system depressant and inhalation of vapors may cause dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness .

Cellular Effects

When animals breathed high levels of 1,1,2-Trichloroethane for a short or long period of time, it led to liver damage, effects on the nervous system (animals became sleepy and moved around more slowly), and damage to their lungs and cells in the nose .

Molecular Mechanism

It is known that it may be harmful by inhalation, ingestion, and skin contact .

Temporal Effects in Laboratory Settings

It is known that it is a respiratory and eye irritant .

Dosage Effects in Animal Models

In animal studies, oral and inhalation exposure to this compound resulted in changes to liver enzymes and liver histopathology; signs of central nervous system depression (sleepiness, loss of awareness, and sedation); taste aversion; motor impairment; and decreased hemagglutination titers .

Metabolic Pathways

It is known that it is a respiratory and eye irritant .

Transport and Distribution

This compound is characterized by moderate solubility, it will volatilize moderately once dissolved and adsorbs moderately to organic matter . During a spill, this compound will partially evaporate but may also enter into the soil or migrate into a waterway .

Subcellular Localization

It is known that it may be harmful by inhalation, ingestion, and skin contact .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Trichloroethane can be synthesized through the chlorination of ethylene or 1,2-dichloroethane. The chlorination of ethylene involves the addition of chlorine to ethylene in the presence of a catalyst, typically iron or aluminum chloride, under controlled temperature and pressure conditions .

Industrial Production Methods: The industrial production of this compound mainly involves the chlorination of vinyl chloride or 1,2-dichloroethane. These methods are preferred due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trichloroethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Dehydrochlorination: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic medium.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Hydroxide ions (OH⁻) or amines in aqueous or alcoholic media.

Major Products:

    Dehydrochlorination: 1,1-Dichloroethylene.

    Reduction: Ethane.

    Substitution: Various substituted ethane derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,2-Trichloroethane has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions such as dehydrochlorination to form 1,1-dichloroethylene. Its applications in industrial processes and environmental research further distinguish it from its isomers and related compounds .

Properties

IUPAC Name

1,1,2-trichloroethane
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InChI

InChI=1S/C2H3Cl3/c3-1-2(4)5/h2H,1H2
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InChI Key

UBOXGVDOUJQMTN-UHFFFAOYSA-N
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Canonical SMILES

C(C(Cl)Cl)Cl
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Molecular Formula

C2H3Cl3, Array
Record name 1,1,2-TRICHLOROETHANE
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DSSTOX Substance ID

DTXSID5021380
Record name 1,1,2-Trichloroethane
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Molecular Weight

133.40 g/mol
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Physical Description

1,1,2-trichloroethane appears as a clear light colored liquid. Insoluble in water and slightly denser than water. Hence sinks in water. May be toxic by inhalation., Liquid, Colorless liquid with a sweet, chloroform-like odor; [NIOSH] Clear colorless liquid with a sweet odor; [Matheson Tri-Gas MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor.
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Boiling Point

235 °F at 760 mmHg (NTP, 1992), 113-114 °C at 760 mm Hg, Latent heat of evaporation at BP: 68.7 cal/g, In presence of water, hydrolysis occurs at /1,1,2-trichloroehtane's/ boiling point, 114 °C, 237 °F
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, ethers and many organic liquids, In water, 4,590 mg/L at 25 °C, ... Soluble in water (4.50 g/L at 20 °C), Solubility in water, g/100ml at 20 °C: 0.45 (very poor), 0.4%
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Density

1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.4416 at 20 °C/4 °C, Relative density (water = 1): 1.4, 1.44
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Vapor Density

4.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.21 g/L (BP, 760 mm Hg), Relative vapor density (air = 1): 4.6, 4.63
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Vapor Pressure

16.7 mmHg at 68 °F ; 20 mmHg at 70.9 °F (NTP, 1992), 23.0 [mmHg], 23 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.5, 19 mmHg
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Impurities

... 1,1,2-trichloroethane is available as a commercial grade product, either stablized or unstabilized, at a purity of >99%. The stabilized product contains sec-butanol (0.5%) and 1,2-butylene oxide (0.25%).
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Color/Form

Clear, colorless liquid, Colorless liquid

CAS No.

79-00-5
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Melting Point

-35 °F (NTP, 1992), -35 °C, -36 °C, -34 °F
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Record name 1,1,2-Trichloroethane
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Synthesis routes and methods I

Procedure details

The procedure was as described in Example 5 but 2155 g 1,2-dichloroethane containing 1.7 g dissolved iron(III)chloride was introduced into the reactor. The solution contained 0.083 weight % FeCl3, determined colorimetrically. The quantities of ethylene and chlorine introduced in the presence of air underwent reaction inside the reactor to give crude dichloroethane containing 0.12 weight % 1,1,2-trichloroethane.
[Compound]
Name
FeCl3
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reactant
Reaction Step One
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Synthesis routes and methods II

Procedure details

The procedure was as in Example 1 but 2072 g 1,2-dichloroethane containing 1.6 g dissolved FeCl3 was introduced into the reactor. The solution contained 0.076 weight % FeCl3, determined colorimetrically. The quantities of ethylene and chlorine introduced in the presence of air underwent reaction inside the reactor to give crude dichloroethane containing 0.18 weight % 1,1,2-trichloroethane.
[Compound]
Name
FeCl3
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Reaction Step One
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FeCl3
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Synthesis routes and methods III

Procedure details

3500 m3/ h of hydrogen chloride from pyrolysis of 1,2-dichloroethane, contaminated by 2500 ppm by volume of acetylene, 150 ppm by volume of ethylene 5 ppm by volume of vinyl chloride and 2 ppm by volume of ethyl chloride entered the process through line 1 under a pressure of 8 bar absolute. The hydrogen chloride was preheated in a steam-heated heat exchanger 2 to a temperature of 160° C. After the addition of 21.5 m3/ chlorine gas through line 3 under a pressure of 8.5 bar absolute, the mixture passed through line 4 to reactor 5 which was filled with 0.8 m3 of activated carbon coated with 16% by weight of CuCl2 and 16% by weight of MnCl2. The reactor was operated adiabatically. In reactor 5, the reaction between acetylene, ethylene and vinyl chloride with chlorine to give 1,1,2,2-tetrachloroethane, 1,2-dichloroethane and 1,1,2-trichloroethane occurred. The reaction mixtures left the reactor 5 through line 6. The reaction mixture contained an excess of free chlorine of 985 ppm by volume, measured at 7. The concentration of acetylene and ethylene were each below 1 ppm by volume. Six m3/ h of vinyl chloride gas under a pressure of 8 bar absolute were admixed with the HCl at 8, the reaction mixture flowed at a temperature of 125° C. under a pressure of 7.5 bar absolute via line 8a to reactor 9, which was filled with 0.5 m3 of the same carrier catalyst as in reactor 5 and was operated adiabatically,too. In reactor 9, the free chlorine in the hydrogen chloride stream after reactor 5 reacted with the vinyl chloride to produce 1,1,2-trichloroethane.
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Name
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[Compound]
Name
ethylene and vinyl chloride
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Name
CuCl2
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Reaction Step Twelve

Synthesis routes and methods IV

Procedure details

Suitable stable water-immiscible volatile organic solvents include chlorinated hydrocarbons, such as, in particular methylene chloride, dichloroethane, trichloroethane, chloroform, carbon tetrachloride etc., aromatic hydrocarbons, such as, in particular, benzene, toluene, xylene, etc., and ethers, provided they have a boiling point of less than 45° C. at 1 mm Hg and are immiscible with water.
Name
Quantity
0 (± 1) mol
Type
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Reaction Step One
[Compound]
Name
chlorinated hydrocarbons
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2-Trichloroethane
Reactant of Route 2
1,1,2-Trichloroethane
Reactant of Route 3
1,1,2-Trichloroethane
Reactant of Route 4
Reactant of Route 4
1,1,2-Trichloroethane
Reactant of Route 5
Reactant of Route 5
1,1,2-Trichloroethane
Reactant of Route 6
Reactant of Route 6
1,1,2-Trichloroethane

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